Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 97460-14-5
VCID: VC5955325
InChI: InChI=1S/C15H15ClFNO3/c1-4-21-15(20)10-7-18(8(2)3)13-6-11(16)12(17)5-9(13)14(10)19/h5-8H,4H2,1-3H3
SMILES: CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C(C)C
Molecular Formula: C15H15ClFNO3
Molecular Weight: 311.74

Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS No.: 97460-14-5

Cat. No.: VC5955325

Molecular Formula: C15H15ClFNO3

Molecular Weight: 311.74

* For research use only. Not for human or veterinary use.

Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate - 97460-14-5

Specification

CAS No. 97460-14-5
Molecular Formula C15H15ClFNO3
Molecular Weight 311.74
IUPAC Name ethyl 7-chloro-6-fluoro-4-oxo-1-propan-2-ylquinoline-3-carboxylate
Standard InChI InChI=1S/C15H15ClFNO3/c1-4-21-15(20)10-7-18(8(2)3)13-6-11(16)12(17)5-9(13)14(10)19/h5-8H,4H2,1-3H3
Standard InChI Key RHSNBXZAGPQLEA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted at positions 1 (isopropyl), 3 (ethyl ester), 4 (oxo), 6 (fluoro), and 7 (chloro). This arrangement confers unique electronic and steric properties, influencing its chemical behavior and interactions. The molecular formula is C₁₆H₁₆ClFNO₃, with a molecular weight of 339.76 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource Analogue
Molecular Weight339.76 g/molCalculated
Density~1.4–1.6 g/cm³Estimated from
Melting Point220–250°C (decomposes)Derived from
Boiling Point>400°C (at 760 mmHg)Extrapolated from
SolubilityLow in water; soluble in DMSOInferred from

The ester group at position 3 enhances lipophilicity, while the oxo group at position 4 facilitates hydrogen bonding and tautomerization .

Spectroscopic and Chromatographic Data

Though direct spectral data are unavailable, comparable quinoline derivatives exhibit distinct UV-Vis absorption maxima near 270–320 nm due to π→π* transitions in the aromatic system. High-performance liquid chromatography (HPLC) purity assessments, as seen in analogues, typically exceed 98% under optimized conditions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate likely involves multistep strategies common to quinoline derivatives:

  • Core Formation: A Gould-Jacobs reaction could assemble the quinoline ring via cyclization of an aniline derivative with a β-keto ester .

  • Halogenation: Electrophilic substitution or directed ortho-metalation introduces chlorine and fluorine at positions 7 and 6, respectively .

  • Esterification: Carboxylic acid intermediates (e.g., from hydrolysis of nitriles) are esterified using ethanol under acidic conditions .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate
1CyclizationDiethyl ethoxymethylenemalonate, Δβ-keto ester derivative
2Chlorination/FluorinationCl₂, F₂ (gas) or Selectfluor®Halogenated quinoline
3EsterificationEthanol, H₂SO₄, refluxTarget ester

Challenges include regioselective halogenation and minimizing side reactions at the electron-rich quinoline core .

Chemical Reactivity and Functional Transformations

Electrophilic and Nucleophilic Sites

  • Oxo Group (C4): Participates in keto-enol tautomerism, enabling condensation reactions with amines or hydrazines.

  • Ester (C3): Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives .

  • Halogens (C6, C7): Fluorine’s electronegativity directs electrophilic attacks to meta/para positions, while chlorine may undergo nucleophilic displacement .

Stability and Decomposition

Thermogravimetric analysis of related compounds indicates decomposition above 250°C, releasing hazardous gases (e.g., HCl, HF) . Storage in inert, dry environments at 2–8°C is recommended to prevent ester hydrolysis .

Hazard TypePrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap and water
Eye ExposureFlush with water for 15 minutes; seek medical attention
SpillageAbsorb with inert material; ventilate area

Environmental Impact

No ecotoxicological data exist for this compound, but chlorinated quinolines are generally persistent in aquatic systems. Disposal should follow hazardous waste regulations .

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